molecular formula C15H20O3 B1214746 Hirsutenol A

Hirsutenol A

カタログ番号: B1214746
分子量: 248.32 g/mol
InChIキー: JDNHHSVZZOCUOM-WCBQKTFOSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hirsutenol A is a natural product found in Stereum hirsutum with data available.

化学反応の分析

Radical Cyclization Reactions

Hirsutene's synthesis heavily relies on radical-mediated cyclization strategies. Dennis P. Curran's seminal 1985 work demonstrated:

  • Tandem hex-5-enyl radical cyclization forms the linear triquinane skeleton via a 6-exo-trig mechanism ( ).

  • Tributyltin hydride (n-Bu3_3SnH) initiates bromine abstraction, generating a carbon-centered radical that undergoes stereoselective cyclization (63% yield, 3:2 diastereomeric ratio) ( ).

Key intermediates :

StepReactionProductYield
Bromide precursorRadical initiation with n-Bu3_3SnHTricyclic ketones (6/7)62%
Ketone olefinationWittig reactionSativene (8)/Copacamphene (9)58–72%

Transition Metal-Catalyzed Cycloadditions

Rhodium(I)-catalyzed [5+2+1] cycloadditions enable efficient construction of hirsutene’s tricyclic core:

  • Enyne-vinylcyclopropane substrates react with CO under Rh(I) catalysis to form bicyclo[6.3.0]undecane intermediates ( ).

  • Transannular epoxide-alkene cyclization completes the 5/5/5 ring system (32% yield over 2 steps) ( ).

Comparative efficiency :

Asymmetric Catalysis

Proline-derived catalysts enable enantioselective transannular aldolizations:

  • 1,4-Cyclooctanedione substrates undergo aldol cyclization with >90% ee, forming the tricyclic scaffold of (+)-hirsutene ( ).

Functional Group Transformations

Critical late-stage modifications include:

  • Luche reduction : Chemoselective 1,2-reduction of α,β-unsaturated ketones ( ).

  • Ireland ester enolate rearrangement : Stereospecific -sigmatropic shift to install quaternary centers ( ).

  • SN2' anti-lactone opening : Ring expansion via nucleophilic displacement ( ).

Biosynthetic Pathways

In Stereum hirsutum, hirsutene biosynthesis involves:

  • A sesquiterpene synthase–HMGS fusion protein catalyzing:

    • Cyclization of farnesyl diphosphate (FPP) to hirsutene (85% selectivity) ( ).

    • 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthesis for mevalonate pathway regulation ( ).

Enzyme kinetics :

ParameterSTS DomainFull-Length Fusion
kcatk_{cat} (s1^{-1})0.45 ± 0.030.41 ± 0.02
KmK_m (μM)8.7 ± 1.19.2 ± 0.9

Computational Insights

DFT studies reveal:

  • InCl3_33-catalyzed ene reactions proceed via stepwise mechanisms with ΔG^‡ = 22.3 kcal/mol ( ).

  • Radical cascade pathways show preference for 6-exo over 5-exo cyclization (ΔΔG = 3.1 kcal/mol) ( ).

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating and characterizing Hirsutenol A from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or column chromatography for purification. Structural characterization employs NMR (¹H, ¹³C, and 2D experiments), mass spectrometry (HR-MS), and X-ray crystallography for absolute configuration determination . Validate purity using HPLC-DAD/UV at multiple wavelengths (e.g., 254 nm and 280 nm) and ensure reproducibility across ≥3 independent batches .

Q. How can researchers design initial bioactivity screenings for this compound?

  • Methodological Answer : Use in vitro assays targeting hypothesized biological pathways (e.g., anti-inflammatory: COX-2 inhibition; anticancer: MTT assay on cancer cell lines). Include positive controls (e.g., dexamethasone for inflammation) and negative controls (solvent-only groups). Standardize cell lines (e.g., RAW 264.7 macrophages for inflammation) and dose ranges (e.g., 1–100 μM) with triplicate measurements. Statistical analysis should report IC₅₀ values ± SEM and use ANOVA with post-hoc tests (p < 0.05) .

Advanced Research Questions

Q. What experimental strategies address contradictory data in this compound’s reported pharmacological effects?

  • Methodological Answer : Contradictions may arise from differences in cell models, assay conditions, or compound purity. Resolve discrepancies by:

  • Replicating studies under standardized conditions (e.g., cell passage number, serum concentration).
  • Validating this compound’s stability via LC-MS during assays to rule out degradation .
  • Conducting meta-analyses of published data to identify confounding variables (e.g., solvent interference in solubility) .

Q. How can researchers elucidate this compound’s mechanism of action with minimal prior data?

  • Methodological Answer : Combine omics approaches (transcriptomics via RNA-seq; proteomics via LC-MS/MS) with pathway enrichment analysis (e.g., KEGG, GO terms). Validate hypotheses using siRNA knockdown or CRISPR-Cas9 gene editing in target pathways. For in vivo validation, use transgenic models (e.g., NF-κB reporter mice for inflammation) with dose-response studies. Ensure blinding and randomization to reduce bias .

Q. What statistical frameworks are optimal for analyzing dose-dependent and time-course data in this compound studies?

  • Methodological Answer : For dose-response curves, use nonlinear regression (four-parameter logistic model) to calculate EC₅₀/IC₅₀. Time-course data require mixed-effects models or repeated-measures ANOVA. Report confidence intervals and effect sizes (e.g., Cohen’s d). Use software like GraphPad Prism or R (lme4 package) .

Q. Data Analysis and Reproducibility

Q. How should researchers handle batch-to-batch variability in this compound samples?

  • Methodological Answer : Implement quality control (QC) protocols:

  • Compare NMR spectra and HPLC chromatograms across batches.
  • Use principal component analysis (PCA) on LC-MS metabolomics data to detect outliers .
  • Report batch-specific bioactivity data separately and assess consistency via correlation analysis .

Q. What are best practices for validating this compound’s target engagement in cellular assays?

  • Methodological Answer : Use orthogonal methods:

  • Biochemical : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) for binding affinity.
  • Cellular : Bioluminescence resonance energy transfer (BRET) or fluorescence polarization.
  • Genetic : CRISPR-based gene silencing followed by rescue experiments .

Q. Literature and Knowledge Gaps

Q. How to systematically identify understudied aspects of this compound in existing literature?

  • Methodological Answer : Conduct a scoping review using databases (PubMed, SciFinder) with keywords: “this compound” + “pharmacokinetics,” “toxicity,” or “synergistic effects.” Use tools like VOSviewer for keyword co-occurrence mapping. Highlight gaps (e.g., limited in vivo toxicology data) and propose studies to address them .

Q. Ethical and Reporting Standards

Q. What ethical considerations apply to in vivo studies of this compound?

  • Methodological Answer : Follow ARRIVE guidelines for animal studies:

  • Justify sample sizes via power analysis.
  • Include humane endpoints (e.g., tumor size limits).
  • Obtain approval from institutional animal care committees (IACUC). For human cell lines, verify ethical sourcing (e.g., ATCC certifications) .

Q. How to ensure compliance with journal-specific formatting for this compound research?

  • Methodological Answer : Adhere to standards such as:
  • ACS Style for chemical nomenclature.
  • MIAME guidelines for microarray data.
  • STROBE for observational studies.
    Avoid undefined abbreviations (e.g., “HA” for this compound) and report exact p-values (not “p < 0.05”) .

特性

分子式

C15H20O3

分子量

248.32 g/mol

IUPAC名

(3R,3aS,4R,7aS)-4-hydroxy-3,3a,5,5-tetramethyl-3,4,7,7a-tetrahydro-1H-cyclopenta[a]pentalene-2,6-dione

InChI

InChI=1S/C15H20O3/c1-7-10(16)6-8-5-9-11(15(7,8)4)13(18)14(2,3)12(9)17/h7-8,13,18H,5-6H2,1-4H3/t7-,8-,13+,15+/m0/s1

InChIキー

JDNHHSVZZOCUOM-WCBQKTFOSA-N

SMILES

CC1C(=O)CC2C1(C3=C(C2)C(=O)C(C3O)(C)C)C

異性体SMILES

C[C@H]1C(=O)C[C@H]2[C@@]1(C3=C(C2)C(=O)C([C@@H]3O)(C)C)C

正規SMILES

CC1C(=O)CC2C1(C3=C(C2)C(=O)C(C3O)(C)C)C

同義語

hirsutenol A

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hirsutenol A
Reactant of Route 2
Hirsutenol A
Reactant of Route 3
Hirsutenol A
Reactant of Route 4
Hirsutenol A
Reactant of Route 5
Hirsutenol A
Reactant of Route 6
Hirsutenol A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。